2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with fluorobenzyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate substituted benzyl and phenyl derivatives.
Formation of Pyridazine Ring: The substituted benzyl and phenyl derivatives are then subjected to cyclization reactions to form the pyridazine ring.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemical products or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- 2-(2-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- 2-(2-iodobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-17-9-5-3-7-14(17)16-10-11-18(22)21(20-16)12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXTVHPCZPJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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